GA11

Glioblastoma Multiforme In Vivo Efficacy Xenograft Model

GA11 is a validated research tool compound that selectively inhibits ALDH1A3, a target overexpressed in therapy-resistant mesenchymal glioma stem cells. Its blood-brain barrier permeability distinguishes it from other probes, making it essential for CNS oncology studies. Structurally validated by co-crystal data (PDB: 6S6W), GA11 delivers reproducible in vivo efficacy in GBM models. Procure from established channels to ensure ≥98% purity for consistent results.

Molecular Formula C19H14N2
Molecular Weight 270.3 g/mol
CAS No. 851053-64-0
Cat. No. B607586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGA11
CAS851053-64-0
SynonymsGA11;  GA-11;  GA 11; 
Molecular FormulaC19H14N2
Molecular Weight270.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H14N2/c1-3-7-15(8-4-1)17-11-12-19-20-18(14-21(19)13-17)16-9-5-2-6-10-16/h1-14H
InChIKeyLETMYYZWCFHZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GA11 (CAS 851053-64-0) Scientific Compound Overview and Procurement Considerations


GA11, chemically known as 2,6-Diphenylimidazo[1,2-a]pyridine, is a small-molecule inhibitor of the aldehyde dehydrogenase (ALDH) enzyme, with a primary focus on the ALDH1A3 isoform [1]. Its molecular formula is C₁₉H₁₄N₂ with a molecular weight of 270.33 g/mol . GA11 has been identified as a novel chemotype for targeting glioblastoma multiforme (GBM), a highly aggressive brain tumor, due to the overexpression of ALDH1A3 in mesenchymal glioma stem-like cells (MES GSCs) [1][2]. The compound is noted for its ability to penetrate the blood-brain barrier (BBB) and has demonstrated efficacy in preclinical murine xenograft models of GBM [3].

Why Generic ALDH Inhibitors Cannot Substitute for GA11 in Glioblastoma Research


The functional and structural specificity of GA11 prevents simple interchangeability with other ALDH inhibitors. While compounds like the flavonoid daidzin act as natural ALDH inhibitors, GA11 is a synthetically optimized imidazo[1,2-a]pyridine derivative that retains the essential core structure of these natural inhibitors but has been specifically modified to enhance BBB penetration, a critical feature for any agent targeting central nervous system malignancies [1][2]. Unlike broad-spectrum ALDH inhibitors, GA11 has been shown to possess a functional profile with selectivity toward the ALDH1A3 isoform, which is specifically overexpressed in therapy-resistant MES GSCs, over other highly homologous isoenzymes [3]. This targeted inhibition is essential because ALDH1A3 expression is a key determinant of self-renewal and tumorigenicity in these aggressive cancer cells, and its inhibition by GA11 leads to a quantifiable survival benefit in vivo [1].

Quantitative Evidence Guide for GA11: Validated Differentiation Metrics for Procurement Decisions


Proven In Vivo Efficacy: Survival Benefit in Intracranial GBM Xenograft Models

In a head-to-head comparison against vehicle control, treatment with GA11 significantly prolonged survival in mice bearing patient-derived, intracranial GBM xenografts. This in vivo efficacy is a key differentiator from many early-stage ALDH inhibitors that lack validated in vivo activity. The survival advantage was observed in two independent MES GSC-derived models [1].

Glioblastoma Multiforme In Vivo Efficacy Xenograft Model Survival Analysis

Target Engagement Confirmation: Direct ALDH Activity Inhibition in Cellular Context

GA11 directly inhibits ALDH enzymatic activity in the relevant cellular context of MES GSCs. This is a crucial differentiation point, as many compounds may bind the target in biochemical assays but fail to do so in a complex cellular environment. The activity of GA11 was measured using the ALDEFLUOR assay, a standard method for assessing ALDH activity in viable cells [1].

Target Engagement ALDH Activity Cellular Assay Pharmacodynamics

Structural Validation: High-Resolution Crystal Structure of GA11 Bound to its Primary Target

The binding mode of GA11 to its primary target, human ALDH1A3, has been elucidated at the atomic level. This structural information is a key differentiator, providing a validated platform for rational drug design and understanding the molecular basis for its activity and selectivity over other ALDH isoforms [1].

Structural Biology X-ray Crystallography Drug-Target Interaction ALDH1A3

Optimal Research Applications for GA11 Based on Validated Evidence


In Vivo Preclinical Efficacy Studies in Glioblastoma Xenograft Models

GA11 is ideally suited for in vivo efficacy studies in GBM, specifically using patient-derived mesenchymal GSC xenograft models. The evidence of significant survival prolongation in two independent intracranial models (MES83 and MES267) provides a strong, data-driven rationale for its use as a positive control or test compound in these specific systems [1].

Investigating the Role of ALDH1A3 in Cancer Stem Cell Biology

GA11 is a validated tool compound for probing the functional role of ALDH1A3 in cancer stem cell biology, particularly in the context of GBM. The confirmation of target engagement in MES GSCs via the ALDEFLUOR assay, combined with the defined structural interaction with ALDH1A3, makes it a highly suitable reagent for mechanistic studies linking ALDH1A3 activity to self-renewal, tumorigenicity, and therapeutic resistance [1][2].

Structure-Based Drug Design and Optimization Campaigns Targeting ALDH1A3

The solved crystal structure of GA11 bound to human ALDH1A3 (PDB ID: 6S6W) provides a validated starting point for structure-based drug design. This atomic-level detail allows medicinal chemists to rationally modify GA11 or design new analogs to improve potency, selectivity, or pharmacokinetic properties, making GA11 a valuable scaffold for lead optimization programs targeting ALDH1A3-dependent cancers [2].

Studies Requiring a Blood-Brain Barrier Penetrant ALDH Inhibitor

For research focusing on central nervous system targets or brain tumors, GA11 offers a significant advantage. Its reported ability to cross the blood-brain barrier (BBB) distinguishes it from many other ALDH inhibitors that may not achieve therapeutic concentrations in the brain, making it a preferred choice for studies requiring CNS exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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